![molecular formula C11H7NO5S B2853337 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid CAS No. 252026-66-7](/img/structure/B2853337.png)
3-(4-nitrophenoxy)thiophene-2-carboxylic Acid
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Overview
Description
3-(4-nitrophenoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7NO5S . It has a molecular weight of 265.25 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-(4-nitrophenoxy)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(4-nitrophenoxy)thiophene-2-carboxylic acid is represented by the InChI code 1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
3-(4-nitrophenoxy)thiophene-2-carboxylic acid is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid , have been studied for their potential anticancer properties. These compounds can be designed to target specific pathways within cancer cells, potentially leading to the development of new therapeutic agents .
Anti-inflammatory Applications
The structural analogs of thiophene have been utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity in this domain suggests that 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could be a precursor or a lead compound for creating new anti-inflammatory medications .
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could be investigated for its efficacy in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial materials .
Organic Electronics: Semiconductors
Thiophene-based molecules play a significant role in the advancement of organic semiconductors3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could be a valuable compound in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to its potential for electronic communication and intramolecular charge transfer .
Optoelectronics: Light-Harvesting
The unique electronic properties of thiophene derivatives make them suitable for use in light-harvesting applications3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could contribute to the development of organic solar cells and other optoelectronic devices that require efficient light absorption and conversion .
Dental Anesthetics
Some thiophene derivatives are used as voltage-gated sodium channel blockers and dental anesthetics in Europe. Exploring the properties of 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could lead to the creation of new anesthetics with improved efficacy and safety profiles .
Safety and Hazards
properties
IUPAC Name |
3-(4-nitrophenoxy)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSTZGBMJSOKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitrophenoxy)thiophene-2-carboxylic Acid |
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